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For Immediate Release

An In-depth Analysis of the Bioactive Macrolide TS
155-2 (JBIR-100) for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the

mechanism of action for TS 155-2, a macrocyclic lactone also identified as JBIR-100. Drawing

from the available scientific literature and patent information, this document details its

molecular targets, signaling pathways, and biological effects, presenting quantitative data and

experimental methodologies to support further research and development.

Executive Summary
TS 155-2 is a bioactive compound produced by Streptomyces species, structurally related to

hygrolidin and considered a bafilomycin analogue.[1] Initial reports attributed its activity to the

inhibition of thrombin-evoked calcium (Ca²⁺) entry into cells, suggesting potential hypotensive,

anti-platelet, anti-ischaemic, and anti-inflammatory properties.[2][3][4] However, more recent

investigations, particularly under its synonym JBIR-100, have identified a more specific

mechanism: the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase).[5] This dual-reported

activity suggests either multiple cellular targets or a primary mechanism (V-ATPase inhibition)

that leads to downstream effects on cellular ion homeostasis. This guide will explore both
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proposed mechanisms, with a primary focus on the more substantiated role of TS 155-2 as a V-

ATPase inhibitor.

Primary Mechanism of Action: V-ATPase Inhibition
The most robust evidence points to TS 155-2 acting as a potent inhibitor of V-ATPase. V-

ATPases are essential proton pumps responsible for acidifying intracellular compartments such

as lysosomes, endosomes, and synaptic vesicles. By inhibiting V-ATPase, TS 155-2 disrupts

cellular pH homeostasis, which in turn interferes with critical cellular processes including

autophagy, protein degradation, and membrane trafficking.

Inferred Molecular Interaction
As a bafilomycin analogue, TS 155-2 likely shares a similar binding mechanism to bafilomycin

A1. Bafilomycin A1 inhibits V-ATPase by binding to the c-ring of the Vₒ domain, which is the

proton-translocating portion of the enzyme complex embedded in the membrane. This binding

provides a steric hindrance that blocks the rotation of the c-ring, thereby preventing proton

translocation across the membrane. This leads to a failure in acidifying the lumen of organelles.
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Figure 1. Inferred mechanism of V-ATPase inhibition by TS 155-2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b10769625?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Consequences of V-ATPase Inhibition
The inhibition of V-ATPase by TS 155-2 (as JBIR-100) has been shown to result in several

significant downstream biological effects:

Antimicrobial Activity: JBIR-100 exhibits antimicrobial activity, particularly against Gram-

positive bacteria (Firmicutes), with Minimum Inhibitory Concentrations (MICs) as low as 4

µM. It is suggested that this activity stems from the perturbation of the bacterial cell

membrane.

Anticancer Activity: The compound has been reported to inhibit the proliferation of breast

cancer cells (MCF-7 and MDA-MB-231). This effect is linked to the induction of apoptosis

and the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit

to survive.

Secondary/Reported Mechanism: Inhibition of
Thrombin-Evoked Calcium Influx
The original patent and several supplier data sheets describe TS 155-2 as an inhibitor of

calcium (Ca²⁺) entry into cells following stimulation by thrombin. Thrombin is a crucial enzyme

in the coagulation cascade that also acts as a potent cell signaling molecule by activating

Protease-Activated Receptors (PARs).

Thrombin Signaling Pathway
Thrombin binding to its receptor (e.g., PAR-1) on the cell surface initiates a signaling cascade.

This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol

4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺

into the cytosol. This initial release is often followed by a sustained influx of extracellular Ca²⁺

through store-operated calcium entry (SOCE) channels in the plasma membrane. TS 155-2 is

proposed to block this latter step of Ca²⁺ influx.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10769625?utm_src=pdf-body
https://www.benchchem.com/product/b10769625?utm_src=pdf-body
https://www.benchchem.com/product/b10769625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thrombin

PAR-1 Receptor

Binds

Phospholipase C
(PLC)

Activates

PIP₂

Cleaves

IP₃

Endoplasmic Reticulum (ER)
(Ca²⁺ Store)

Triggers Release

↑ Cytosolic Ca²⁺

Ca²⁺ Release

Store-Operated
Ca²⁺ Channel

TS 155-2

Inhibits

Extracellular Ca²⁺

Influx

Click to download full resolution via product page

Figure 2. Proposed inhibition of thrombin-induced calcium influx by TS 155-2.
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Quantitative Data
Detailed quantitative data for TS 155-2 is limited in publicly accessible literature. The most

significant data comes from the characterization of JBIR-100's antimicrobial properties.

Organism Type
Minimum Inhibitory

Concentration (MIC) (µM)

Bacillus sp. Al Hakam Gram-positive Bacteria 4

Staphylococcus aureus

USA300
Gram-positive Bacteria 4

Bacillus subtilis ATCC 47096 Gram-positive Bacteria 8

Enterococcus faecalis ATCC

29212
Gram-positive Bacteria 16

Enterococcus faecium (VRE) Gram-positive Bacteria 16

Escherichia coli ATCC 25922 Gram-negative Bacteria >128

Pseudomonas aeruginosa

PAO1
Gram-negative Bacteria >128

Debaryomyces hansenii Fungus 32

Candida albicans Fungus >128

Saccharomyces cerevisiae Fungus >128

Data sourced from Molloy et al.

(2016) on JBIR-100.

Experimental Protocols
Detailed, step-by-step experimental protocols for TS 155-2 are not available in the published

literature. However, a summary of the methodology used to assess its effect on bacterial

membrane potential is provided below as a reference.
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Bacterial Membrane Potential Assay (as performed for
JBIR-100)
This protocol provides a framework for assessing how the compound perturbs the cell

membrane of Bacillus subtilis.

Objective: To determine if JBIR-100 causes depolarization of the bacterial cell membrane using

a membrane potential-sensitive dye.

Methodology Summary:

Culture Preparation:Bacillus subtilis is grown to mid-exponential phase in appropriate liquid

media.

Cell Preparation: Cells are harvested by centrifugation, washed, and resuspended in a

suitable buffer (e.g., PBS).

Dye Loading: The membrane potential-sensitive fluorescent dye 3,3′-diethyloxacarbocyanine

iodide (DiOC₂(3)) is added to the cell suspension and incubated to allow for dye uptake.

Compound Treatment: The cell suspension is treated with varying concentrations of JBIR-

100 (or TS 155-2) dissolved in a vehicle like DMSO. A vehicle-only control is included.

Fluorescence Measurement: The fluorescence intensity is measured immediately using a

fluorometer or plate reader. A decrease in fluorescence intensity indicates membrane

depolarization.

Data Analysis: The change in fluorescence is measured over time and compared across

different concentrations of the compound to determine if the effect is dose-dependent.
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Figure 3. Experimental workflow for bacterial membrane potential assay.
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Conclusion and Future Directions
TS 155-2 (JBIR-100) is a promising bioactive macrolide with multifaceted biological activities.

While initial reports highlighted its role in blocking thrombin-induced calcium influx, stronger

evidence now points towards its function as a specific inhibitor of V-ATPase, similar to its

analogue bafilomycin. This primary mechanism likely underlies its observed antimicrobial and

anticancer effects by disrupting fundamental cellular processes like autophagy and pH

homeostasis.

Significant gaps in knowledge remain. The definitive molecular target(s) and the potential

interplay between V-ATPase inhibition and calcium signaling require further elucidation. Future

research should focus on:

Direct Binding Assays: To confirm the interaction between TS 155-2 and the V-ATPase

complex and determine binding affinity.

Enzymatic Assays: To quantify the inhibitory potency (e.g., IC₅₀) of TS 155-2 against purified

V-ATPase.

Calcium Flux Assays: To validate and quantify the inhibitory effect on thrombin-induced and

other forms of calcium influx.

In Vivo Studies: To evaluate the therapeutic potential and safety profile of TS 155-2 based on

its mechanism of action.

The development of a more detailed understanding of TS 155-2's mechanism will be critical for

its potential translation into a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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